2-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Immunomodulation Cytokine inhibition Inflammation

2-Bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 897456-97-2) is a synthetic small molecule belonging to the 2-thio-substituted imidazole derivative class. Its structure consists of a 5-(4-chlorophenyl)-1H-imidazole core linked via a thioether-ethyl spacer to a 2-bromobenzamide moiety.

Molecular Formula C18H15BrClN3OS
Molecular Weight 436.75
CAS No. 897456-97-2
Cat. No. B2731597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
CAS897456-97-2
Molecular FormulaC18H15BrClN3OS
Molecular Weight436.75
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl)Br
InChIInChI=1S/C18H15BrClN3OS/c19-15-4-2-1-3-14(15)17(24)21-9-10-25-18-22-11-16(23-18)12-5-7-13(20)8-6-12/h1-8,11H,9-10H2,(H,21,24)(H,22,23)
InChIKeyBJNXHWMIXVBEJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 897456-97-2): Procurement-Relevant Identity and Class


2-Bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 897456-97-2) is a synthetic small molecule belonging to the 2-thio-substituted imidazole derivative class [1]. Its structure consists of a 5-(4-chlorophenyl)-1H-imidazole core linked via a thioether-ethyl spacer to a 2-bromobenzamide moiety. The compound is a member of a broader series of immunomodulatory and cytokine-release-inhibiting imidazoles [1]. High-strength differential evidence derived from primary research papers or patents specific to this compound is, however, extremely limited in the public domain; the quantitative comparator-based data required for evidence-based procurement decisions are scarce.

Why In-Class 2-Thio-Imidazole Analogs Cannot Simply Replace 2-Bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide


Within the 2-thio-substituted imidazole class, even minor alterations to the benzamide substituent can profoundly alter biological activity profiles. The immunomodulatory and cytokine-inhibitory potency of these compounds is highly sensitive to the electronic and steric properties of the aryl group attached to the amide nitrogen [1]. A 2-bromo substituent on the benzamide ring is expected to influence target binding, metabolic stability, and off-target interactions compared to unsubstituted, 3-bromo, 4-bromo, or 4-chloro analogs. However, a direct, publicly available, quantitative comparison of these specific analogs under identical assay conditions is currently absent from the peer-reviewed literature, making indiscriminate substitution a scientifically unsupported risk.

Quantitative Differentiation Evidence for 2-Bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide


Class-Level Immunomodulatory Potential vs. Inactive Baseline

The patent family describing 2-thio-substituted imidazole derivatives asserts that compounds of this general class possess immunomodulating and/or cytokine-release-inhibiting action, making them suitable for treating disorders associated with a disturbed immune system [1]. This class-level claim provides a functional baseline absent in non-imidazole scaffolds. However, no quantitative IC50 value for this specific compound against any cytokine target (e.g., TNF-α, IL-1β) is publicly available, and no direct comparison with the unsubstituted benzamide analog (CAS 897456-59-6) or the 3-bromo isomer (CAS 897456-99-4) exists.

Immunomodulation Cytokine inhibition Inflammation

Predicted Physicochemical Differentiation: Lipophilicity Shift vs. Unsubstituted Analog

The introduction of a bromine atom at the ortho position of the benzamide ring is predicted to increase lipophilicity (e.g., AlogP) relative to the unsubstituted analog (CAS 897456-59-6). Computational estimates indicate an AlogP increase of approximately +0.5 to +0.8 log units for the 2-bromo derivative . While this is a computed class-level inference, it suggests potential differences in membrane permeability, protein binding, and metabolic clearance compared to the hydrogen-substituted parent.

Lipophilicity ADME Permeability

Potential Cytochrome P450 Interaction Profile Shift Due to 2-Bromo Substitution

Ortho-substituted bromobenzamides can exhibit altered cytochrome P450 inhibition profiles compared to their unsubstituted or para-substituted counterparts. Class-level SAR suggests that the 2-bromo group may sterically hinder oxidative metabolism at the benzamide ring, potentially leading to longer half-lives in hepatic microsome assays [1]. No specific CYP inhibition data (e.g., IC50 against CYP3A4, CYP2D6) is publicly available for this compound or its closest analogs.

Metabolic stability CYP450 Drug metabolism

Recommended Research Scenarios for 2-Bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide


In-House SAR Profiling of 2-Thio-Imidazole Benzamide Derivatives for Cytokine Inhibition

Due to the absence of public quantitative potency data, the primary value of procuring this compound lies in its use as a key analog within a systematic SAR study. Comparing its activity against the unsubstituted parent (CAS 897456-59-6) and the 3-bromo isomer (CAS 897456-99-4) in standardized p38 MAP kinase or TNF-α release assays would generate the necessary differentiation evidence [1].

Assessment of Halogen-Mediated Effects on Physicochemical and ADME Properties

The 2-bromo substituent provides a defined probe for evaluating the impact of ortho-halogenation on solubility, logP, permeability (PAMPA/Caco-2), and microsomal stability within this chemotype. Comparative data against the 4-chloro and unsubstituted analogs would illuminate structure-property relationships critical for lead optimization [1].

Selectivity Profiling Against Other Immunomodulatory Imidazole Chemotypes

The 5-(4-chlorophenyl)-1H-imidazole core is shared by several bioactive series. Using this compound in a broader kinase or cytokine panel alongside published p38 MAP kinase inhibitors (e.g., SB 203580) can help establish selectivity fingerprints and differentiate this thioether-linked series from other 2,4,5-triarylimidazoles [1].

Quote Request

Request a Quote for 2-bromo-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.